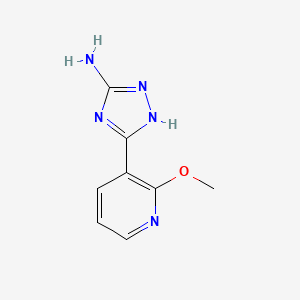
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with an amino group and a methoxy-pyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the amino group and the methoxy-pyridyl group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole ring with ammonia or an amine, while the methoxy-pyridyl group can be introduced through a reaction with a methoxy-pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-pyridyl group, which may result in different biological activities and chemical properties.
3-(2-Methoxy-3-pyridyl)-1H-1,2,4-triazole:
5-Amino-3-(2-chloro-3-pyridyl)-1H-1,2,4-triazole: Substitutes the methoxy group with a chloro group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the amino group and the methoxy-pyridyl group in 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9N5O |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
5-(2-methoxypyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-5(3-2-4-10-7)6-11-8(9)13-12-6/h2-4H,1H3,(H3,9,11,12,13) |
InChI-Schlüssel |
UQPHCMZMQIZRMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)



![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)


![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)



![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


